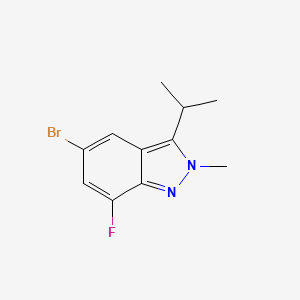![molecular formula C20H24N4O3 B13930069 4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline typically involves multi-step organic reactions. The pyrazolyl and morpholinyl groups are then introduced via nucleophilic substitution reactions . Reaction conditions often include the use of organic solvents like ethanol or acetone, and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize environmental impact .
化学反应分析
Types of Reactions
4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced to a dihydroquinoline using reducing agents such as sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinoline derivatives with altered functional groups, which can exhibit different biological activities .
科学研究应用
4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to fit into the active sites of these targets, inhibiting or activating their functions .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolone
- 7-Hydroxy-4-methylcoumarin
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
What sets 4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C20H24N4O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
7-methoxy-8-methyl-2-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-1H-quinolin-4-one |
InChI |
InChI=1S/C20H24N4O3/c1-14-19(26-2)4-3-16-18(25)11-17(22-20(14)16)15-12-21-24(13-15)6-5-23-7-9-27-10-8-23/h3-4,11-13H,5-10H2,1-2H3,(H,22,25) |
InChI 键 |
HQJIIMXZHPBVGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C3=CN(N=C3)CCN4CCOCC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)





